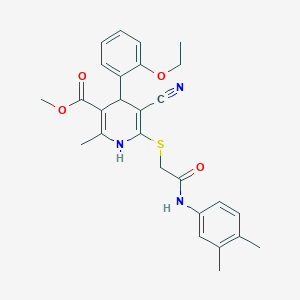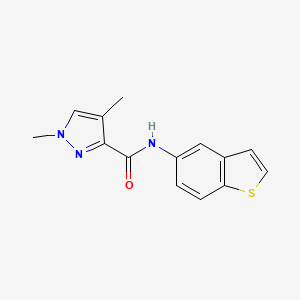![molecular formula C21H17N3O B2937518 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide CAS No. 434293-86-4](/img/structure/B2937518.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Mécanisme D'action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site, causing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK . Molecular docking investigations predict that these derivatives show appreciable H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of glucokinase can have several downstream effects. As a key regulator of carbohydrate metabolism, glucokinase phosphorylates glucose to produce glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to increased glycolysis and glycogen synthesis, and decreased glucose production in the liver .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed with good bioavailability
Result of Action
The activation of glucokinase by this compound leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
Analyse Biochimique
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be dependent on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzimidazole derivatives have been found to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound’s pharmacological properties are being explored for the treatment of diseases such as cancer and infectious diseases. Its benzimidazole core is known to exhibit significant bioactivity .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-Methylbenzimidazole: Exhibits similar bioactivity but with different potency and selectivity.
N-Benzylbenzimidazole: Used in medicinal chemistry for its diverse biological activities.
Uniqueness: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide stands out due to its specific substitution pattern, which enhances its bioactivity and selectivity. The presence of the 4-methylbenzamide group provides additional sites for interaction with biological targets, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)21(25)22-17-6-4-5-16(13-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKKMZJXNWLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
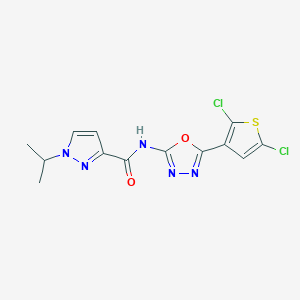
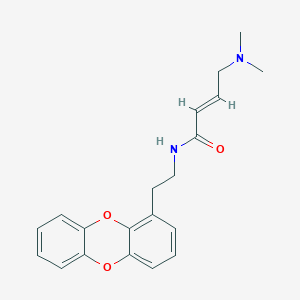
![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)
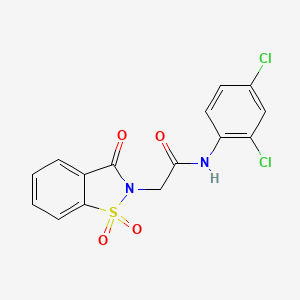
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)
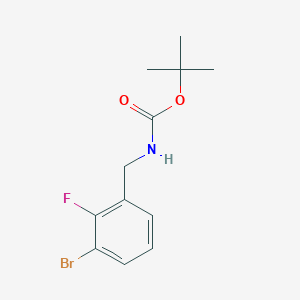
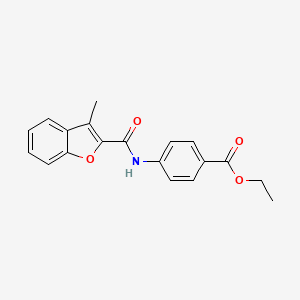
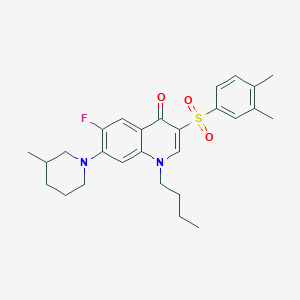
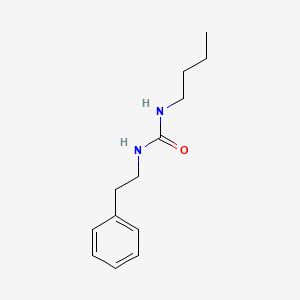
![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)
